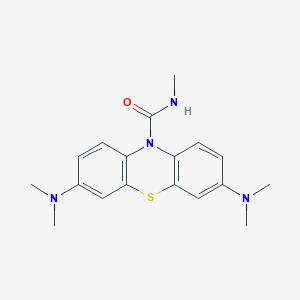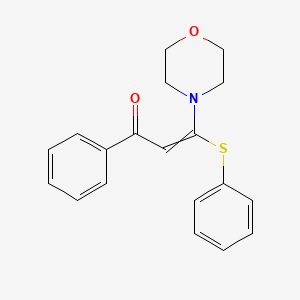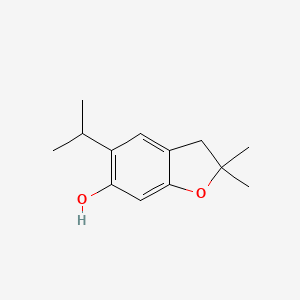
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol is an organic compound belonging to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzofuran ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Electrophilic addition reactions can occur at the double bonds present in the benzofuran ring, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzofuran ring.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to other benzofuran derivatives, 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:
2,3-Dihydro-1-benzofuran: Lacks the specific substituents present in the target compound, resulting in different reactivity and applications.
5-Isopropyl-2,3-dihydro-1-benzofuran:
Propriétés
Numéro CAS |
110107-50-1 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,2-dimethyl-5-propan-2-yl-3H-1-benzofuran-6-ol |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-9-7-13(3,4)15-12(9)6-11(10)14/h5-6,8,14H,7H2,1-4H3 |
Clé InChI |
XDRDBXTUFKORCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CC(O2)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




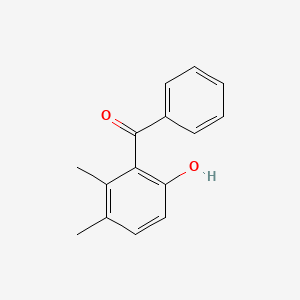
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

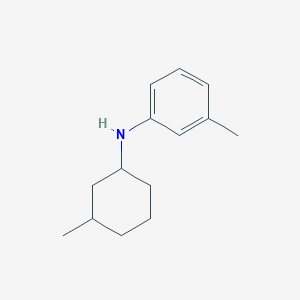
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)

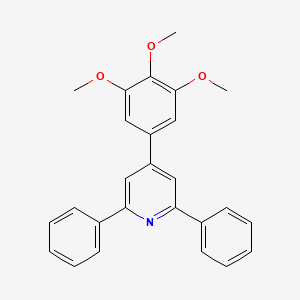
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
